Fmoc-L-2-Fluoro-4-chlorophenylalanine chemical structure and properties
Fmoc-L-2-Fluoro-4-chlorophenylalanine chemical structure and properties
An In-Depth Technical Guide to Fmoc-L-2-Fluoro-4-chlorophenylalanine: Structure, Properties, and Application in Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics with enhanced properties. Among these, halogenated amino acids have garnered significant attention for their ability to modulate the biological and physical characteristics of peptides. This guide provides a comprehensive technical overview of Fmoc-L-2-Fluoro-4-chlorophenylalanine, a key building block in the synthesis of modified peptides. We will delve into its chemical architecture, physicochemical properties, and its strategic implementation in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of this compound in their work.
Chemical Structure and Physicochemical Properties
Fmoc-L-2-Fluoro-4-chlorophenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a fluorine atom at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is fundamental to its application in modern peptide synthesis.
Molecular Structure
The unique arrangement of the halogen atoms and the bulky Fmoc group imparts specific conformational constraints and electronic properties to the molecule, which can, in turn, influence the structure and function of the resulting peptide.
Caption: Chemical structure of Fmoc-L-2-Fluoro-4-chlorophenylalanine.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-L-2-Fluoro-4-chlorophenylalanine is presented in the table below. These properties are critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 1217789-59-7 | [1] |
| Molecular Formula | C₂₄H₁₉ClFNO₄ | [1] |
| Molecular Weight | 439.86 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [a]D25 = -58 ± 1 ° (c=1 in DMF) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to the strategy of Solid-Phase Peptide Synthesis (SPPS).[2] Its popularity stems from its stability towards acids and its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the Fmoc deprotection steps.[4]
The deprotection mechanism proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base.[4][5] This results in the formation of a dibenzofulvene-piperidine adduct and the release of the free amine of the peptide, ready for the next coupling cycle.[5] The generation of dibenzofulvene, which has a strong UV absorbance, can be monitored spectrophotometrically to quantify the extent of the deprotection reaction.[2]
Caption: Fmoc deprotection mechanism in SPPS.
The Influence of Halogenation on Phenylalanine
The introduction of fluorine and chlorine atoms onto the phenyl ring of phenylalanine has profound effects on its properties, which are conferred to the peptides into which it is incorporated.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation. This can increase the in vivo half-life of peptide-based drugs.[6]
-
Modulation of Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Altered Electronic Properties: The high electronegativity of fluorine and chlorine can alter the electronic distribution of the aromatic ring. This can influence cation-π interactions, which are crucial for many protein-ligand binding events. For instance, a penta-fluorinated phenylalanine has a significantly reduced cation-π binding potential compared to native phenylalanine.[7]
-
Conformational Constraints: The steric bulk of the halogen atoms can restrict the rotational freedom of the phenyl ring, leading to a more defined peptide conformation. This can be advantageous in designing peptides with high affinity and selectivity for their biological targets.
Fluorinated amino acids are also valuable tools in biochemical and biophysical studies. For example, 4-fluoro-L-phenylalanine can be used as a probe in ¹⁹F-NMR studies to determine the solvent accessibility of specific residues within a polypeptide.[8][9]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-2-Fluoro-4-chlorophenylalanine is primarily used as a building block in Fmoc-based SPPS.[1][10] This methodology allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[11]
General SPPS Cycle
The incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into a growing peptide chain follows the standard SPPS cycle, which consists of three main steps: deprotection, activation and coupling, and washing.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol
The following is a representative protocol for the incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into a peptide sequence using manual SPPS. This protocol is a self-validating system, with washing steps ensuring the removal of excess reagents and byproducts before proceeding to the next chemical transformation.
Materials:
-
Fmoc-L-2-Fluoro-4-chlorophenylalanine
-
Resin with a free amino group (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling agent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[12]
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-2-Fluoro-4-chlorophenylalanine (3-5 equivalents relative to the resin loading) and the coupling agent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Choice of Coupling Agent: HCTU is a highly efficient coupling agent that minimizes racemization, which is particularly important for maintaining the stereochemical integrity of the chiral amino acid.[12]
-
Use of Base in Coupling: A non-nucleophilic base like DIPEA is used to neutralize the protonated amine on the resin and to facilitate the activation of the carboxylic acid of the incoming amino acid without causing premature deprotection of the Fmoc group.
-
TFA in Cleavage: Trifluoroacetic acid is a strong acid that effectively cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups in a single step.[13] The scavengers (TIS and water) are included to quench reactive cationic species that are generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[]
Conclusion
Fmoc-L-2-Fluoro-4-chlorophenylalanine is a versatile and valuable building block for the synthesis of modified peptides. Its unique combination of a base-labile Fmoc protecting group and a di-halogenated phenyl ring allows for its straightforward incorporation into peptide sequences using standard SPPS protocols. The resulting peptides benefit from the enhanced metabolic stability, altered lipophilicity, and conformational constraints imparted by the fluorinated and chlorinated phenylalanine residue. These properties make Fmoc-L-2-Fluoro-4-chlorophenylalanine an attractive tool for medicinal chemists and researchers aiming to develop novel peptide-based therapeutics and biochemical probes with improved pharmacological profiles.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Taylor & Francis Online. Fmoc – Knowledge and References. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-306. [Link]
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El-Gazzar, M. G., Abu-Hashem, A. A., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1104–1143. [Link]
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Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
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Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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El-Gazzar, M. G., Abu-Hashem, A. A., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1104–1143. [Link]
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PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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Sal-Sahin, T., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]
-
openPR. Fluorinated Amino Acids Market Touching New Development Level. [Link]
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Fields, G. B., & Noble, R. L. (1990). Methods for removing the Fmoc group. International journal of peptide and protein research, 35(3), 161-214. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
SpectraBase. FMOC-chloride. [Link]
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